molecular formula C18H38N2O2 B11098363 N-heptyl-3-(heptylamino)-4-hydroxybutanamide

N-heptyl-3-(heptylamino)-4-hydroxybutanamide

Cat. No.: B11098363
M. Wt: 314.5 g/mol
InChI Key: LAVNZBISHXWRMG-UHFFFAOYSA-N
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Description

N-heptyl-3-(heptylamino)-4-hydroxybutanamide: is an organic compound characterized by its unique structure, which includes a heptyl group, an amino group, and a hydroxybutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-(heptylamino)-4-hydroxybutanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanal and butanamide derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between heptanal and a suitable amine.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

    Final Assembly: The final step involves the coupling of the intermediate with another heptylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-(heptylamino)-4-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of N-heptyl-3-(heptylamino)-4-oxobutanamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-heptyl-3-(heptylamino)-4-hydroxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-heptyl-3-(heptylamino)-4-hydroxybutanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-heptyl-3-(hexylamino)-4-hydroxybutanamide
  • N-heptyl-3-(octylamino)-4-hydroxybutanamide
  • N-heptyl-3-(pentylamino)-4-hydroxybutanamide

Uniqueness

N-heptyl-3-(heptylamino)-4-hydroxybutanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H38N2O2

Molecular Weight

314.5 g/mol

IUPAC Name

N-heptyl-3-(heptylamino)-4-hydroxybutanamide

InChI

InChI=1S/C18H38N2O2/c1-3-5-7-9-11-13-19-17(16-21)15-18(22)20-14-12-10-8-6-4-2/h17,19,21H,3-16H2,1-2H3,(H,20,22)

InChI Key

LAVNZBISHXWRMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(CC(=O)NCCCCCCC)CO

Origin of Product

United States

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